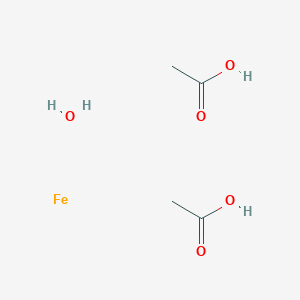

Acetic acid; iron; hydrate

CAS No.:

Cat. No.: VC17946834

Molecular Formula: C4H10FeO5

Molecular Weight: 193.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H10FeO5 |

|---|---|

| Molecular Weight | 193.96 g/mol |

| IUPAC Name | acetic acid;iron;hydrate |

| Standard InChI | InChI=1S/2C2H4O2.Fe.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2 |

| Standard InChI Key | QURQVYUQNCFEOX-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)O.CC(=O)O.O.[Fe] |

Introduction

Chemical Composition and Structural Characteristics

Molecular Formula and Stoichiometry

The compound acetic acid; iron; hydrate is defined by the molecular formula , corresponding to two acetic acid molecules (), one iron atom, and one water molecule (). The iron center typically exists in the +2 oxidation state (ferrous) or +3 oxidation state (ferric), though the hydrate form is more commonly associated with ferrous acetate due to its stability in aqueous solutions . The exact stoichiometry depends on the synthesis conditions, such as pH, temperature, and the ratio of acetic acid to iron precursors.

Crystallographic and Spectroscopic Features

X-ray diffraction studies of analogous iron acetates reveal a octahedral geometry around the iron center, with acetate ligands acting as bidentate or monodentate ligands . Infrared spectroscopy of the hydrate form shows characteristic absorption bands at 1,550–1,600 cm for the asymmetric stretching of carboxylate () groups and a broad peak near 3,400 cm indicative of coordinated water molecules . Thermogravimetric analysis (TGA) demonstrates a two-step decomposition process: first, the loss of the water molecule at 100–120°C, followed by the breakdown of acetate ligands above 200°C to form iron oxides.

Table 1: Physical and Chemical Properties of Acetic Acid; Iron; Hydrate

Synthesis and Industrial Production

Laboratory-Scale Preparation

The hydrate form is synthesized by reacting iron powder or iron(II) oxide with glacial acetic acid under controlled humidity. A typical procedure involves dissolving 5.6 g of iron filings in 100 mL of 20% acetic acid at 60°C, followed by filtration and slow evaporation to yield crystalline . An alternative method employs electrochemical dissolution of iron anodes in acetic acid electrolytes, producing high-purity iron acetate hydrates .

Large-Scale Manufacturing

Industrial production utilizes continuous reactors where iron-rich scrap metal reacts with acetic acid vapors at 80–100°C. Process optimization focuses on minimizing ferric ion contamination, achieved by maintaining an oxygen-free environment and adding reducing agents like ascorbic acid. Post-synthesis, the hydrate is spray-dried to form a stable powder, with yields exceeding 85% in modern facilities .

Physicochemical Properties and Reactivity

Aqueous Behavior and pH Dependence

In solution, the compound dissociates into (or ) ions and acetate anions, with the hydration shell stabilizing the metal ion. The pH significantly influences speciation: below pH 3, free dominates, while at higher pH (4–6), polynuclear complexes like form . This pH-dependent behavior explains its role in corrosion processes, where localized acidity drives iron dissolution .

Corrosion Mechanisms in Industrial Systems

Interaction with Carbon Steel Surfaces

In petroleum pipelines containing acetic acid, iron acetate hydrate forms via the reaction:

This process accelerates corrosion rates by 30–50% compared to pure acetic acid systems, as the hydrate’s solubility prevents protective layer formation . Electrochemical impedance spectroscopy (EIS) reveals a 60% decrease in charge transfer resistance upon adding 5 mM acetic acid to simulated oilfield brine .

Mitigation Strategies

Neutralizing amines like morpholine are effective in raising solution pH to 6.5–7.5, shifting speciation toward less soluble iron hydroxides. Field trials demonstrate a 75% reduction in corrosion rates when combining pH control with oxygen scavengers . Novel inhibitor formulations containing thiosulfate-modified polyacrylamides show promise in sequestering ions without precipitating acetates.

Agricultural Applications and Soil Interactions

Synergy with Organic Amendments

Compost enriched with iron acetate hydrate (1–2% w/w) accelerates lignocellulose decomposition by 40%, as iron acts as an electron shuttle for cellulolytic microbes . This synergy is leveraged in phytoremediation of hydrocarbon-contaminated soils, where the compound increases microbial diversity and dehydrogenase activity by 3-fold.

Environmental Fate and Ecotoxicology

Degradation Pathways

Photolysis under UV light (λ = 254 nm) decomposes the hydrate into , , and acetic acid fragments, with a half-life of 4.2 hours in surface waters . Anaerobic microbial reduction generates and acetate, which can fuel methanogenesis in sediments . These pathways limit environmental persistence but may contribute to localized acidification in stagnant water bodies.

Toxicity Profiling

Daphnia magna 48-hour EC values for iron acetate hydrate range from 12–18 mg/L, comparable to ferrous sulfate. The acetate moiety increases bioavailability, necessitating lower application rates in aquatic systems. Regulatory guidelines in the EU classify it as an Xi irritant (H315, H319, H335) , mandating protective equipment during handling.

Emerging Research and Technological Innovations

Pharmaceutical Precursor Synthesis

Iron acetate hydrate catalyzes Michael addition reactions between acetylacetone and α,β-unsaturated ketones with 92% enantiomeric excess, offering a sustainable alternative to rare-earth catalysts. Scale-up to pilot plant levels (100 L batches) maintains yields above 85%, though ligand leaching remains a concern .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume